molecular formula C13H15N3O3 B8413775 1-(5-Isopropyloxypyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

1-(5-Isopropyloxypyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B8413775
M. Wt: 261.28 g/mol
InChI Key: LJRAEMFXKMJPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Isopropyloxypyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 261.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

5-methyl-1-(5-propan-2-yloxypyridin-2-yl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C13H15N3O3/c1-8(2)19-10-4-5-12(14-6-10)16-9(3)11(7-15-16)13(17)18/h4-8H,1-3H3,(H,17,18)

InChI Key

LJRAEMFXKMJPET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=NC=C(C=C2)OC(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isopropylbromide (164 μl) was added to a suspension of 1-(5-hydroxypyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (333 mg) and potassium carbonate (558 mg) in N,N-dimethylformamide (1.5 ml) and stirred at 80° C. for 2.5 hours. Water was added to the reaction solution and extracted with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting residue was reacted and treated in a similar manner as Reference Example 24(3) to give the titled compound (152 mg) as a white solid.
Quantity
164 μL
Type
reactant
Reaction Step One
Name
1-(5-hydroxypyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
Quantity
333 mg
Type
reactant
Reaction Step One
Quantity
558 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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